(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a benzylidene group, a dihydrobenzofuran ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the benzylidene compound . This reaction can be facilitated using microwave irradiation to increase the yield and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or dihydrobenzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity .
Biology and Medicine
In biological and medicinal research, this compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with molecular targets in biological systems. The benzylidene group can participate in various binding interactions, while the dihydrobenzofuran ring may enhance the compound’s stability and bioavailability . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylidene derivatives and dihydrobenzofuran-based molecules. Examples are (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives, which share structural similarities and have been studied for their biological activities .
Uniqueness
What sets (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
methyl (2Z)-2-[[4-(3-methylbutoxy)phenyl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14(2)10-11-26-17-7-4-15(5-8-17)12-20-21(23)18-13-16(22(24)25-3)6-9-19(18)27-20/h4-9,12-14H,10-11H2,1-3H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWIQOFWJGDFP-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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